
Methyl-5-(Methylamino)pyridazin-4-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(methylamino)pyridazine-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridazine ring and a methylamino group.
Wirkmechanismus
The mechanism of action of Methyl 5-(methylamino)pyridazine-4-carboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells, bacteria, and inflammatory cells.
Biochemical and Physiological Effects
Studies have shown that Methyl 5-(methylamino)pyridazine-4-carboxylate can induce cell death in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. In addition, it has been found to have low toxicity and high selectivity towards cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-(methylamino)pyridazine-4-carboxylate has several advantages for lab experiments. It is easy to synthesize, has high purity, and has low toxicity. However, the compound has limitations in terms of solubility and stability, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Methyl 5-(methylamino)pyridazine-4-carboxylate. These include the development of new derivatives with improved efficacy and selectivity, the investigation of its potential applications in other diseases and conditions, and the elucidation of its mechanism of action at the molecular level. In addition, the compound can be further studied for its potential applications in drug delivery systems and as a diagnostic tool for cancer and other diseases.
Conclusion
Methyl 5-(methylamino)pyridazine-4-carboxylate is a heterocyclic organic molecule that has shown promising results in scientific research. Its potential applications in various fields, including cancer therapy, antimicrobial therapy, and anti-inflammatory therapy, make it a valuable compound for further investigation. With continued research, Methyl 5-(methylamino)pyridazine-4-carboxylate has the potential to contribute to the development of new drugs and therapies that can improve the lives of people around the world.
Synthesemethoden
The synthesis of Methyl 5-(methylamino)pyridazine-4-carboxylate involves a multi-step process that includes the reaction of 2,3-dichloropyridazine with methylamine, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle und Antidepressive Anwendungen
Pyridazin-Derivate, zu denen Methyl-5-(Methylamino)pyridazin-4-carboxylat gehört, haben eine Vielzahl pharmakologischer Aktivitäten wie antimikrobielle und antidepressive Wirkungen gezeigt .
Antihypertensive Anwendungen
Es wurde berichtet, dass diese Verbindungen auch antihypertensive Wirkungen haben, die bei der Behandlung von Bluthochdruck nützlich sein könnten .
Antikrebsanwendungen
Es wurde berichtet, dass Pyridazin-Derivate Antikrebseigenschaften aufweisen, was sie zu potenziellen Kandidaten für die Krebsbehandlung macht .
Antithrombozyten- und Antiulkusanwendungen
Es wurde auch festgestellt, dass diese Verbindungen antithrombozyten- und antiulkus-Aktivitäten haben .
Herbizide und Antifeedant-Anwendungen
Neben ihren medizinischen Anwendungen werden Pyridazin-Derivate aufgrund ihrer herbiziden und antifeedanten Eigenschaften auch in Agrochemikalien eingesetzt .
Antifungal-Anwendungen
Es wurde berichtet, dass Pyridazin-Derivate antifungale Eigenschaften haben, die bei der Behandlung von Pilzinfektionen nützlich sein könnten .
Antidiabetische Anwendungen
Es wurde auch festgestellt, dass diese Verbindungen antidiabetische Wirkungen haben, die bei der Behandlung von Diabetes nützlich sein könnten .
Antiepileptische Anwendungen
Es wurde berichtet, dass Pyridazin-Derivate antiepileptische Eigenschaften aufweisen, was sie zu potenziellen Kandidaten für die Behandlung von Anfällen macht .
Safety and Hazards
The safety data sheet for a related compound, Methyl pyridazine-4-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 5-(methylamino)pyridazine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-6-4-10-9-3-5(6)7(11)12-2/h3-4H,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTNCIZJQHCHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=NC=C1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)
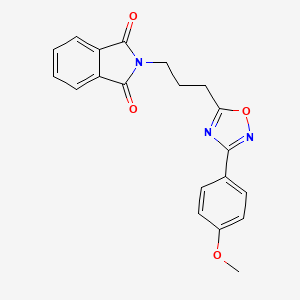

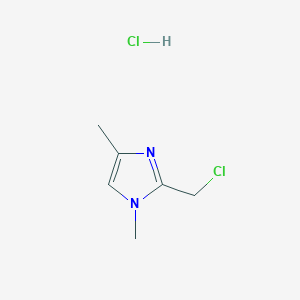

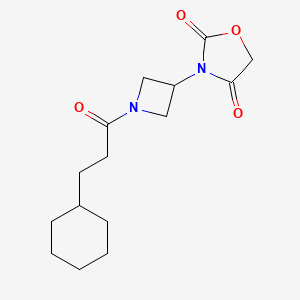
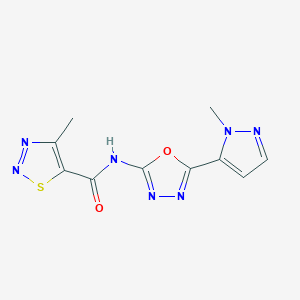
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)
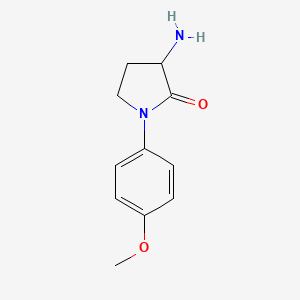
![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)
![7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2384859.png)

